molecular formula C7H7NO2 B1379972 6-Hydroxy-5-methylnicotinaldehyde CAS No. 1289194-02-0

6-Hydroxy-5-methylnicotinaldehyde

Cat. No.: B1379972
CAS No.: 1289194-02-0
M. Wt: 137.14 g/mol
InChI Key: RZSDICQRAWACOU-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the 6th position and a methyl group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-methylnicotinaldehyde typically involves the functionalization of nicotinaldehyde derivatives. One common method includes the hydroxylation of 5-methylnicotinaldehyde using suitable oxidizing agents under controlled conditions. The reaction is often carried out in the presence of catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing advanced catalytic systems to ensure high efficiency and purity. The choice of solvents, temperature, and pressure conditions are optimized to achieve maximum yield while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-5-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Hydroxy-5-methylnicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an intermediate in metabolic pathways.

    Medicine: Research explores its potential therapeutic effects, particularly in neurodegenerative diseases like Alzheimer’s disease, due to its structural similarity to other bioactive compounds.

    Industry: It is used in the development of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Its structural features enable it to bind to specific receptors or enzymes, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

    5-Hydroxy-6-methylnicotinaldehyde: Similar structure but with hydroxyl and methyl groups at different positions.

    6-Hydroxy-5-methylpyridine: Lacks the aldehyde group, affecting its reactivity and applications.

    Nicotinaldehyde: The parent compound without the hydroxyl and methyl substitutions.

Uniqueness: 6-Hydroxy-5-methylnicotinaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-6-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-2-6(4-9)3-8-7(5)10/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSDICQRAWACOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289194-02-0
Record name 6-hydroxy-5-methylpyridine-3-carbaldehyde
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